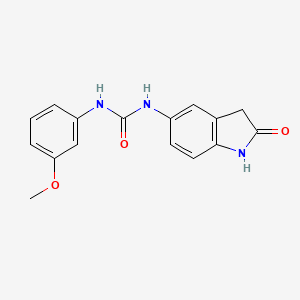

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea

Description

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a urea derivative characterized by a 3-methoxyphenyl group attached to one nitrogen of the urea backbone and a 2-oxoindolin-5-yl moiety on the other. Urea derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, GPCR modulation, and enzyme targeting . The 2-oxoindolinyl group is structurally analogous to indole-based scaffolds, which are prevalent in bioactive molecules due to their ability to mimic peptide bonds and engage in hydrogen bonding .

Properties

IUPAC Name |

1-(3-methoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-22-13-4-2-3-11(9-13)17-16(21)18-12-5-6-14-10(7-12)8-15(20)19-14/h2-7,9H,8H2,1H3,(H,19,20)(H2,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJUKTGSEYNQRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of 3-methoxyaniline with isocyanates or carbamoyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halides or other nucleophiles in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would yield an alcohol derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes and interactions.

Medicine: As a potential therapeutic agent for the treatment of diseases.

Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea would depend on its specific biological target. Generally, urea derivatives can interact with proteins, enzymes, or receptors to modulate their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Urea Backbones

A key structural distinction among urea derivatives lies in the substituents attached to the urea nitrogen atoms. Below is a comparative analysis of structurally related compounds:

Key Observations:

- Heterocyclic Modifications: The inclusion of a thiazole ring in 1-109d introduces additional rigidity and hydrogen-bonding capacity compared to the target compound’s indolinone moiety. This structural difference could alter target selectivity (e.g., kinase vs. endonuclease inhibition).

- Synthetic Feasibility : Urea derivatives with simple aryl groups (e.g., 6l in ) exhibit higher yields (~83%) compared to more complex heterocyclic derivatives, suggesting synthetic challenges for compounds like the target.

Physicochemical Properties

- Lipophilicity : Trifluoromethyl and chloro substituents (e.g., 6m in ) increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. The methoxy group in the target compound could offer a balance between solubility and membrane permeability.

- Molecular Weight : Derivatives like 6m (373.4 g/mol) approach the upper limit for drug-likeness (typically <500 g/mol), whereas the target compound’s molecular weight (unreported) likely falls within a more favorable range.

Biological Activity

1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by data from various studies.

Chemical Structure

The compound features a urea linkage connecting a methoxyphenyl group with an oxoindole moiety, which is known for contributing to biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea, particularly against breast cancer cell lines such as MCF-7.

The compound induces apoptosis in cancer cells through the following mechanisms:

- Increased Pro-apoptotic Factors : It significantly increases the expression levels of pro-apoptotic proteins such as Bax and caspases (8 and 9), while decreasing anti-apoptotic Bcl-2 levels .

- Cell Cycle Arrest : The compound causes G2/M phase cell cycle arrest, suggesting its role in inhibiting cancer cell proliferation .

Efficacy Data

The effectiveness of 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea was quantified with an IC50 value of approximately 23.97 µM against MCF-7 cells, indicating moderate potency compared to standard chemotherapeutics like Sorafenib (IC50 = 7.55 µM) .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea | MCF-7 | 23.97 | Apoptosis induction |

| Sorafenib | MCF-7 | 7.55 | Apoptosis induction |

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory properties, showing greater efficacy than curcumin in certain assays . This suggests potential applications in treating inflammatory diseases.

In vitro Studies

In vitro assays have shown that derivatives related to this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation markers in treated cells.

Antimicrobial Activity

Preliminary studies indicate that 1-(3-Methoxyphenyl)-3-(2-oxoindolin-5-yl)urea exhibits antimicrobial activity against various bacterial strains.

Efficacy Data

The compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated promising antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.5 | Effective |

| Escherichia coli | 0.25 | Effective |

Case Studies

Several case studies have been published detailing the synthesis and biological evaluation of this compound and its analogs:

- Study on MCF-7 Cells : This study focused on the apoptotic effects of the compound, demonstrating significant increases in apoptotic markers and cell cycle arrest .

- Anti-inflammatory Assays : Another study evaluated the anti-inflammatory properties through cytokine inhibition assays, revealing that the compound outperformed traditional anti-inflammatory agents like curcumin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.